Product packaging for 2,8-Dinitropyrido[1,2-a]benzimidazole(Cat. No.:)

2,8-Dinitropyrido[1,2-a]benzimidazole

Cat. No.: B230409
M. Wt: 258.19 g/mol
InChI Key: YZTPFAASBUIUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dinitropyrido[1,2-a]benzimidazole is a high-purity chemical compound designed for research applications. It belongs to the pyrido[1,2-a]benzimidazole class of heterocyclic aromatic compounds, which are recognized in medicinal chemistry as privileged structures with a robust affinity for diverse biological targets . Benzimidazole derivatives are extensively investigated for their profound pharmacological potential, including significant antimicrobial and anticancer activities . Research on closely related pyrido[1,2-a]benzimidazole compounds has demonstrated that this chemical class exhibits potent antibacterial effects against various Gram-positive and Gram-negative bacteria . Some specific derivatives have shown efficacy comparable to or exceeding that of established antibiotic formulations like tetracycline and kanamycin, highlighting their promise in the search for novel antibiotics . Furthermore, the benzimidazole core is a versatile pharmacophore in anticancer research . Benzimidazole-based compounds can exert cytotoxic effects through multiple mechanisms, including the disruption of microtubule polymerization by binding to tubulin, inhibition of cell cycle progression, induction of apoptosis (programmed cell death), and the generation of oxidative stress in cancer cells . These mechanisms are under investigation for their potential to halt the proliferation of various cancer cell lines. This product is provided as a stable solid and is intended for use in laboratory research only. It is an essential tool for scientists exploring new therapeutic agents, studying structure-activity relationships (SAR), and investigating the mechanisms of action of heterocyclic compounds. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N4O4 B230409 2,8-Dinitropyrido[1,2-a]benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6N4O4

Molecular Weight

258.19 g/mol

IUPAC Name

2,8-dinitropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H6N4O4/c16-14(17)7-1-3-9-10(5-7)13-6-8(15(18)19)2-4-11(13)12-9/h1-6H

InChI Key

YZTPFAASBUIUKE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N3C=C(C=CC3=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N3C=C(C=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2,8 Dinitropyrido 1,2 a Benzimidazole and Analogous Architectures

Foundational Synthetic Routes to Pyrido[1,2-a]benzimidazoles

The initial preparation of pyrido[1,2-a]benzimidazole (B3050246) dates back to the late 1930s. thieme-connect.com Foundational synthetic routes to this tricyclic system have often involved laborious and low-yielding methods, which presented a challenge for organic chemists. thieme-connect.com A common and widely utilized approach for constructing the pyrido[1,2-a]benzimidazole framework involves the reaction of 2-aminobenzimidazole with various bifunctional synthetic equivalents. nih.gov The nature of these equivalents largely dictates the reaction conditions.

One of the classical methods is the cyclocondensation of 2-aminobenzimidazole with β-keto esters, which leads to the formation of pyrimido[1,2-a]benzimidazol-4-one derivatives. nih.gov Another established route involves the reaction of 2-aminobenzimidazoles with α,β-unsaturated carbonyl compounds. nih.gov For instance, the reaction of 2-aminobenzimidazole with an unsaturated ketone derivative in ethanol under basic catalysis can yield the target compound in good yields. nih.gov Similarly, β-bromo-α,β-unsaturated aldehydes have been shown to react with 2-aminobenzimidazole to form pyrimido[1,2-a]benzimidazoles. nih.gov

The functionalization of the pyrido[1,2-a]benzimidazole core, once formed, is another key aspect of foundational strategies. For example, electrophilic aromatic substitution reactions like nitration can be performed on acylated amino derivatives of pyrido[1,2-a]benzimidazole. Using a nitrating mixture of KNO3/H2SO4, a nitro group can be introduced onto the benzene (B151609) ring of the scaffold. jraic.com

Modern and Sustainable Approaches in Heterocycle Synthesis

In recent years, the focus of synthetic organic chemistry has shifted towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of heterocyclic compounds, including pyrido[1,2-a]benzimidazoles. mdpi.com These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous materials.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of pyrido[1,2-a]benzimidazole derivatives. A notable example is the base-catalyzed microwave-assisted multi-component cyclocondensation reaction, which allows for the synthesis of these compounds in good yields and very short reaction times. researchgate.net This methodology often utilizes a non-hazardous organic base, such as 10 mol% NaOH. researchgate.net

The synthesis of a wide range of pyrimido[1,2-a]benzimidazol-4-one derivatives has been achieved through the cyclocondensation of β-keto esters with 2-aminobenzimidazole under microwave activation, resulting in high yields (74–94%) and a short reaction time of just 3 minutes. nih.gov Similarly, the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes in DMF in the presence of Et3N and MgSO4 under microwave irradiation has been shown to be an optimal and efficient method for synthesizing pyrimido[1,2-a]benzimidazoles. nih.gov The use of microwave irradiation has also been proven to be fundamental in achieving quantitative yields in the synthesis of 1,2-disubstituted benzimidazoles, significantly reducing reaction times from hours to minutes. mdpi.com

Electrochemical synthesis is gaining recognition as an environmentally benign methodology for many redox processes, as it replaces toxic reagents with electric current, thereby reducing waste. researchgate.net This approach offers a powerful tool for the construction of complex molecular structures, including condensed azaheterocycles. researchgate.net

While specific examples for the direct electrochemical synthesis of the pyrido[1,2-a]benzimidazole ring are not extensively documented in the provided results, the principles of electrochemical synthesis are applicable to the formation of various N-heterocycles. rsc.orgmdpi.com For instance, five-membered azaheterocycles like oxadiazoles and imidazoles can be prepared in one pot via electrochemical oxidation and [4+1] cyclization under external-oxidant-free and metal-free conditions. rsc.org This highlights the potential of electrosynthesis to be adapted for the construction of more complex fused systems like pyrido[1,2-a]benzimidazoles, potentially through the electrochemical generation of reactive intermediates that can undergo subsequent cyclization reactions. The electrochemical approach aligns with green chemistry principles by often operating under mild conditions and avoiding the need for chemical oxidants. nih.govresearchgate.net

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazole (B57391) and its fused derivatives. chemmethod.com This includes the use of greener solvents, catalysts, and reaction conditions.

Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of benzimidazole derivatives has been successfully carried out in aqueous media. For example, the synthesis of benzimidazoles has been achieved by reacting o-phenylenediamine with aldehydes in an aqueous solution of boric acid at room temperature, with the products being isolated in good yields. chemmethod.com Another method involves the use of thiourea dioxide's electrophilic character in a water-based process at 60 °C to produce benzimidazoles in satisfactory yields. researchgate.net The use of water as a solvent not only enhances the green profile of the synthesis but can also simplify the work-up procedures.

The development of catalyst-free and transition-metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. thieme-connect.com Several metal-free approaches for the synthesis of pyrido[1,2-a]benzimidazoles and related structures have been developed.

One such method involves the one-pot, four-component reaction of pyridine (B92270) or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile to produce polysubstituted pyrido[1,2-a]benzimidazole derivatives in moderate yields. nih.gov The mechanism is believed to involve the formation of polysubstituted benzenes followed by subsequent substitution and annulation of pyridine. nih.gov Another efficient, metal-catalyst-free method for the synthesis of benzimidazo[1,2-a]quinazoline derivatives involves the ipso substitution of a halogen in arylcarbonyl compounds. nih.gov This reaction is particularly effective with 2-fluoro-, 2-chloro-, 2-bromo-, and 2-nitro-substituted arylaldehydes and ketones, leading to target product yields of over 63%. nih.gov Furthermore, a highly efficient and straightforward catalyst-free synthesis of N-fused heterocyclic compounds has been achieved via a five-component cascade reaction in a mixture of water and ethanol, highlighting the operational simplicity and clean reaction profile of such approaches. rsc.org

Data Tables

Table 1: Comparison of Synthetic Methodologies for Pyrido[1,2-a]benzimidazole Analogs

MethodologyKey FeaturesTypical ReagentsConditionsAdvantages
Foundational Routes Cyclocondensation2-Aminobenzimidazole, β-keto esters, α,β-unsaturated carbonylsBasic or acidic catalysis, conventional heatingEstablished and well-understood
Microwave-Assisted Rapid heating, shorter reaction times2-Aminobenzimidazole, β-keto esters, aldehydesMicrowave irradiation, often with a baseHigh yields, significant reduction in reaction time nih.govresearchgate.net
Electrochemical Synthesis Use of electric current to drive reactions-Electrochemical cell, often oxidant- and metal-freeEnvironmentally benign, avoids toxic reagents researchgate.netrsc.org
Aqueous Media Use of water as a green solvento-Phenylenediamine, aldehydesRoom temperature or moderate heatingNon-toxic, non-flammable, simplified work-up chemmethod.comresearchgate.net
Catalyst-Free Avoids the use of metal catalystsPyridine, chloroacetonitrile, malononitrile, aldehydesRefluxing solventCost-effective, avoids metal contamination nih.govrsc.org

Multi-Component Reaction Strategies for Pyrido[1,2-a]benzimidazole Frameworks

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and operational simplicity. A novel one-pot, four-component reaction has been developed for the synthesis of polysubstituted pyrido[1,2-a]benzimidazole derivatives. acs.orgnih.gov This reaction utilizes pyridine, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile to produce the desired framework in moderate yields. acs.orgnih.govfigshare.com The mechanism is believed to involve the formation of a polysubstituted benzene intermediate, followed by a substitution and annulation reaction with pyridine. acs.orgnih.gov

Copper catalysis has also been effectively used in MCRs to construct related frameworks. A straightforward approach for the synthesis of 2,3-disubstituted pyrimido[1,2-a]benzimidazoles involves the reaction of heterocyclic azoles, aldehydes, and alkynecarboxylic acids in the presence of a catalytic amount of CuI. researchgate.net This method proceeds via a cascade process involving decarboxylation, A³ coupling, 6-endo-dig cyclization, nucleophilic addition, and dehydration to rapidly assemble the heterocyclic scaffold. researchgate.net

Table 3: Multi-Component Reaction Strategies for Pyrido[1,2-a]benzimidazole and Related Frameworks
Reaction TypeComponentsCatalyst/ConditionsKey FeaturesReference
Four-Component ReactionPyridine, Chloroacetonitrile, Malononitrile, Aromatic AldehydeRefluxing AcetonitrileOne-pot synthesis, moderate yields, operational simplicity. acs.orgnih.govfigshare.com
Three-Component ReactionHeterocyclic azoles, Aldehydes, Alkynecarboxylic acidsCuI / K₂CO₃Cascade process, rapid scaffold construction. researchgate.net

Regioselective Functionalization and Nitration Strategies for Pyrido[1,2-a]benzimidazoles

The synthesis of specifically substituted derivatives such as 2,8-Dinitropyrido[1,2-a]benzimidazole relies heavily on the ability to control the regioselectivity of electrophilic aromatic substitution reactions on the pre-formed pyrido[1,2-a]benzimidazole core. Studies on the nitration of this heterocyclic system have provided crucial insights into directing substituents to desired positions.

Research has shown that the nitration of substituted pyrido[1,2-a]benzimidazoles can be highly regioselective. jraic.com For example, the nitration of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide using a KNO₃/H₂SO₄ mixture resulted in the selective introduction of a nitro group at the 8-position, yielding N-(8-nitropyrido[1,2-a]benzimidazol-7-yl)propionamide with a 92% yield. jraic.com This outcome is directed by the activating, ortho-directing acylated amino group at the 7-position. jraic.com In contrast, when a meta-directing trifluoromethyl group is present at the 7-position, the electrophilic substitution is also observed to occur at the 8-position, contrary to initial expectations that it might occur at the 9-position. jraic.com

Quantum chemical studies using Density Functional Theory (DFT) have been employed to explain this high regioselectivity. researchgate.net These calculations suggest that the electrophilic aromatic substitution reaction on the pyrido[1,2-a]benzimidazole system is orbitally controlled. According to Fukui's concept of frontier molecular orbitals, the reaction center for an electrophilic attack is the carbon atom with the highest coefficient of the Highest Occupied Molecular Orbital (HOMO). researchgate.net For the 7-substituted pyrido[1,2-a]benzimidazole system, this is predicted to be the C(8) atom, which is in excellent agreement with experimental nitration results. researchgate.netcyberleninka.ru This theoretical backing provides a robust framework for predicting and achieving the desired regioselective functionalization required for the synthesis of compounds like this compound.

Table 4: Regioselective Nitration of Substituted Pyrido[1,2-a]benzimidazoles
SubstrateNitrating AgentConditionsPosition of NitrationYieldReference
N-(pyrido[1,2-a]benzimidazol-7-yl)propionamideKNO₃ / H₂SO₄20 °C, 1 h892% jraic.com
7-Trifluoromethylpyrido[1,2-a]benzimidazoleKNO₃ / H₂SO₄30 °C8- jraic.com

Advanced Spectroscopic and Structural Elucidation of 2,8 Dinitropyrido 1,2 a Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 2,8-Dinitropyrido[1,2-a]benzimidazole, ¹H, ¹³C, and two-dimensional NMR techniques would be employed to assign every proton and carbon in the structure.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. In the ¹H NMR spectrum of the parent pyrido[1,2-a]benzimidazole (B3050246), distinct regions are observed for the protons on the pyridine (B92270) and benzene (B151609) rings. researchgate.net The introduction of two strongly electron-withdrawing nitro groups at the C2 and C8 positions would cause a significant downfield shift (to a higher ppm value) for all remaining aromatic protons due to a decrease in electron density on the heterocyclic core.

A systematic study of 65 substituted pyrido[1,2-a]benzimidazole derivatives established general patterns for proton signals. bohrium.com Typically, the H1 proton is found at the lowest field due to the anisotropic effect of the adjacent bridgehead nitrogen atom. researchgate.net Conversely, the H4 proton usually appears at the highest field. For this compound, the remaining protons (H1, H3, H4, H6, H7, H9) would exhibit chemical shifts influenced by both the heterocyclic system and the strong deshielding effect of the nitro groups. The expected signals would be complex, likely appearing as doublets or doublets of doublets, with coupling constants (J-values) indicating ortho and meta relationships between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shift (δ) Assignments for this compound (Predicted values based on general data for pyrido[1,2-a]benzimidazoles and the known effects of nitro-substituents. Solvent: DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H1> 8.5dJ = ~7.0
H3> 8.0ddJ = ~9.0, ~2.0
H4> 7.5dJ = ~9.0
H6> 8.0dJ = ~9.0
H7> 7.8ddJ = ~9.0, ~2.5
H9> 8.2dJ = ~2.5

Note: These are estimated values. Actual experimental data is required for confirmation.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). Similar to the proton spectrum, the carbon signals of this compound would be shifted downfield compared to the unsubstituted parent compound due to the electron-withdrawing nitro groups. rsc.orgrsc.org

The carbons directly attached to the nitro groups (C2 and C8) would be significantly deshielded. The quaternary carbons involved in ring fusion (C5a, C9a, C9b) would also have characteristic chemical shifts. The complete assignment of the carbon signals would be confirmed using two-dimensional NMR techniques. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift (δ) Assignments for this compound (Predicted values based on general data for benzimidazoles and nitro-aromatics. Solvent: DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C1> 120
C2> 150
C3> 115
C4> 125
C4a> 140
C5a> 130
C6> 120
C7> 118
C8> 145
C9> 110
C9a> 140

Note: These are estimated values. Actual experimental data from techniques like HMBC and HSQC are necessary for definitive assignments.

To unambiguously assign the complex ¹H and ¹³C NMR spectra, several two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. It would be used to trace the connectivity of the protons on both the pyridine and benzene portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It allows for the direct assignment of a carbon signal based on its attached, and previously assigned, proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FT-IR spectrum of this compound would be dominated by the intense absorption bands characteristic of the nitro (NO₂) groups.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands typically appearing above 3000 cm⁻¹.

Nitro Group (NO₂) Asymmetric Stretching: A very strong and sharp band expected in the range of 1500-1560 cm⁻¹. rsc.orgresearchgate.net

Nitro Group (NO₂) Symmetric Stretching: A strong band typically found in the 1345-1385 cm⁻¹ region. rsc.orgresearchgate.net

Aromatic C=C and C=N Stretching: Multiple medium to strong bands in the 1400-1625 cm⁻¹ region, characteristic of the fused aromatic ring system. rsc.org

C-N Stretching: Medium bands in the 1200-1350 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: Bands in the 700-900 cm⁻¹ region, which can sometimes provide information about the substitution pattern on the aromatic rings.

Table 3: Predicted Principal FT-IR Absorption Bands for this compound (Based on characteristic group frequencies)

Wavenumber (cm⁻¹)IntensityAssignment
> 3000Medium-WeakAromatic C-H Stretch
1500 - 1560StrongAsymmetric NO₂ Stretch
1400 - 1625Medium-StrongAromatic C=C and C=N Stretch
1345 - 1385StrongSymmetric NO₂ Stretch
700 - 900Medium-StrongAromatic C-H Out-of-Plane Bend

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular formula for this compound is C₁₁H₅N₅O₄, corresponding to a monoisotopic mass of 271.0342 Da.

Electron Ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, offering further structural confirmation. The molecular ion peak (M⁺) would be observed at m/z 271. A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) and NO (30 Da). Expected key fragments include:

m/z 271: Molecular ion [M]⁺.

m/z 225: Loss of NO₂ group, [M - NO₂]⁺.

m/z 211: Loss of NO group, [M - NO]⁺.

m/z 179: Loss of both NO₂ groups, [M - 2NO₂]⁺ (less common as a single step). Further fragmentation would involve the breakdown of the stable tricyclic heteroaromatic ring system. researchgate.netsemanticscholar.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

While spectroscopic methods define the connectivity of atoms, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions like π-π stacking.

Although the specific crystal structure of this compound is not publicly available, related studies have confirmed the structures of other nitro- and dinitropyrido[1,2-a]benzimidazoles using this method. nih.gov Such an analysis for the 2,8-dinitro derivative would confirm the planarity of the fused ring system and detail the orientation of the nitro groups relative to the rings. It would also reveal how the molecules pack in the crystal lattice, governed by intermolecular forces which are significant in nitro-compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For π-conjugated systems like pyrido[1,2-a]benzimidazole and its derivatives, this method provides critical insights into the electronic structure and the effects of various substituents on the absorption of electromagnetic radiation. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).

The UV-Vis spectrum of the parent pyrido[1,2-a]benzimidazole scaffold exhibits characteristic absorption bands corresponding to π-π* electronic transitions. While specific data for this compound is not extensively detailed in publicly available literature, the spectroscopic behavior can be inferred from the analysis of the parent heterocycle and related substituted compounds. Pyrido[1,2-a]benzimidazole derivatives are known to display intense absorption maxima, with one study noting a maximum at approximately 250 nm. researchgate.net The introduction of substituents onto the aromatic core significantly modulates the energy of these transitions, leading to shifts in the absorption maxima (λmax).

In the case of this compound, the presence of two strongly electron-withdrawing nitro (-NO2) groups at the 2 and 8 positions is expected to have a profound impact on the electronic absorption spectrum. Nitro groups are known to be powerful auxochromes that can extend the conjugation of an aromatic system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

The electronic transitions in this compound would primarily be of the π-π* type, characteristic of the extensive aromatic system. The nitro groups can also introduce n-π* transitions, although these are typically much weaker in intensity compared to the π-π* transitions. The delocalization of π-electrons across the fused ring system, influenced by the electron-withdrawing nature of the nitro groups, would likely lead to multiple absorption bands in the UV-Vis region.

Studies on other substituted pyrido[1,2-a]benzimidazoles have shown that the position and electronic nature of the substituent dictate the observed spectral shifts. For instance, amino-substituted derivatives exhibit absorption bands in the 330–470 nm range, which are attributed to π-π* transitions. mdpi.com Conversely, the introduction of a diphenylamino group, a strong electron-donating group, causes a significant red-shift in the absorption maximum to around 377 nm due to the extended π-conjugation. researchgate.net While the nitro group is an electron-withdrawing group, its ability to extend the conjugated system through resonance effects would also be expected to produce a bathochromic shift relative to the unsubstituted parent compound.

A comparative analysis of related structures provides a framework for understanding the anticipated spectral properties. The parent benzimidazole (B57391), for example, shows absorption maxima that are influenced by the solvent environment. researchgate.net The addition of the fused pyridine ring and subsequent dinitration in this compound creates a more complex electronic system.

The expected UV-Vis absorption data, based on the analysis of the parent compound and the influence of nitro substituents, can be summarized as follows:

CompoundExpected λmax (nm)Type of TransitionExpected Effect of Substituent
Pyrido[1,2-a]benzimidazole~250 researchgate.netπ-π-
This compound>250 (Bathochromic shift)π-π and n-π*Significant red-shift due to extended conjugation and electron-withdrawing nature of two nitro groups.

Computational Chemistry Approaches for Investigating 2,8 Dinitropyrido 1,2 a Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,8-Dinitropyrido[1,2-a]benzimidazole, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G(d,p), can determine the optimized bond lengths, bond angles, and dihedral angles. nih.gov The presence of two nitro groups is expected to significantly influence the geometry and electronic properties of the parent pyrido[1,2-a]benzimidazole (B3050246) scaffold. These electron-withdrawing groups can alter the planarity of the fused ring system and affect the bond lengths within the aromatic core. researchgate.net

The electronic structure analysis, following geometry optimization, provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. For nitroaromatic compounds, the LUMO energy is a particularly important descriptor related to their electrophilic character. researchgate.net

ParameterBond/AngleCalculated Value
Bond LengthCo-N1.922 Å
Bond LengthCo-I2.670 Å
Bond AngleN-Co-N(not specified)
Dihedral Angle(not specified)(not specified)

The provided search result gives bond lengths for a Cobalt-Benzimidazole complex, which illustrates the output of DFT calculations but is not directly comparable to the target molecule.

DFT calculations are also a reliable tool for predicting various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, for example, is commonly used to calculate NMR chemical shifts. nih.govmdpi.com By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. nih.govnih.govbeilstein-journals.org These theoretical spectra can be invaluable for assigning experimental signals and confirming the molecular structure. nih.gov The electron-withdrawing nitro groups are expected to cause significant downfield shifts for the protons and carbons in their vicinity. A systematic study of pyrido[1,2-a]benzimidazole derivatives has shown that substituents have a pronounced effect on the chemical shifts of the protons in the heterocyclic system. researchgate.net

The acidity or basicity of a molecule, quantified by its pKa value, can also be predicted using DFT. This involves calculating the Gibbs free energy change for the protonation or deprotonation reaction in a solvent continuum model. mdpi.comacs.org For this compound, the primary site of protonation is expected to be one of the nitrogen atoms of the imidazole (B134444) ring. The strong electron-withdrawing nature of the two nitro groups would significantly decrease the basicity of the molecule, resulting in a lower predicted pKa value compared to the unsubstituted parent compound.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for a Benzimidazole (B57391) Derivative Note: Specific predicted chemical shifts for this compound are not available. The table below shows a comparison of experimental and calculated ¹³C NMR chemical shifts for 2-methyl-1H-benzimidazole to demonstrate the utility of this computational approach. nih.gov

Carbon AtomExperimental δ (ppm) in DMSO-d6Calculated δ (ppm)
C2151.2153.8
C3a138.3140.7
C4114.7118.5
C5121.1123.6
C6121.1123.6
C7114.7118.5
C7a138.3140.7

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. nih.govnih.gov These maps are instrumental in identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. walisongo.ac.id For this compound, the MEP map would be characterized by highly positive (electron-deficient) regions around the nitro groups, due to the strong electron-withdrawing effect of the oxygen atoms. beilstein-journals.orgresearchgate.net The nitrogen atoms of the imidazole ring would likely exhibit negative potential, indicating their nucleophilic character, although this will be attenuated by the dinitro substitution. MEP analysis is particularly useful for understanding intermolecular interactions, such as drug-receptor binding. walisongo.ac.id In studies of nitroaromatic compounds, MEP maps have been used to correlate electrostatic potential values with biological activity. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by localizing it into specific atomic and bonding orbitals. bohrium.com This method allows for the calculation of natural atomic charges, which gives a quantitative measure of the electron distribution among the atoms. ceu.es For this compound, NBO analysis would reveal the extent of charge delocalization and the specific charges on each atom. It is expected that the nitrogen and oxygen atoms of the nitro groups will carry significant negative charges, while the attached carbon atoms and the nitrogen atoms of the pyridine (B92270) and imidazole rings will have altered charge distributions due to the strong inductive and resonance effects of the nitro groups. bohrium.comceu.es This detailed charge analysis complements the qualitative picture provided by MEP maps and is crucial for understanding the molecule's reactivity and intermolecular interactions. bohrium.com

Molecular Dynamics Simulations for Conformational Landscape and Stability

The stability of the molecule can also be assessed through MD simulations by monitoring its structural integrity over the simulation time. mdpi.com In the context of drug design, MD simulations are used to study the interaction of a ligand with its target protein, providing information on the stability of the drug-receptor complex and the key interactions that maintain binding. mdpi.comwalisongo.ac.id For nitroaromatic drugs, MD simulations have been employed to understand their binding to specific enzymes, where interactions with the nitro group can be crucial for positioning the molecule in the active site. bohrium.comlmaleidykla.lt

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are developed by calculating various molecular descriptors for a set of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. researchgate.netresearchgate.net

For a compound like this compound, QSAR studies can be used to predict its potential biological activities, such as antibacterial or anticancer effects, based on models developed for related benzimidazole or nitroaromatic compounds. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net Key descriptors in QSAR studies of nitroaromatic compounds often include electronic parameters like HOMO and LUMO energies, the HOMO-LUMO gap, and molecular electrostatic potential values, as these are related to the compounds' reactivity. mdpi.comresearchgate.net Other important descriptors can be related to hydrophobicity (logP), molecular size, and shape. mdpi.comresearchgate.net Successful QSAR models can guide the design of new, more potent analogues by predicting the effect of structural modifications on biological activity. researchgate.netresearchgate.net

Table 3: Common Descriptors in QSAR Studies of Benzimidazole and Nitroaromatic Compounds

Descriptor ClassExample DescriptorsRelevance
ElectronicHOMO/LUMO energies, Dipole moment, MEP valuesRelated to reactivity and intermolecular interactions. mdpi.comresearchgate.net
Steric/TopologicalMolecular weight, van der Waals volume, Kier & Hall indicesDescribe the size and shape of the molecule. mdpi.com
PhysicochemicalLogP, Polar Surface Area (PSA)Relate to the molecule's solubility and membrane permeability. researchgate.net
ConstitutionalNumber of H-bond donors/acceptors, Number of rotatable bondsCount of specific atoms and functional groups. researchgate.net

Molecular Docking Studies for Receptor and Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing insights into the binding modes and affinities of potential drug candidates with their biological targets. In the context of investigating the chemical compound this compound, molecular docking studies would be crucial for elucidating its interactions with various receptors and biomolecules.

To provide a contextual understanding of how such studies might be approached, it is informative to examine the molecular docking research on structurally related compounds. Derivatives of the parent scaffold, pyrido[1,2-a]benzimidazole, and other benzimidazole-containing compounds have been investigated for their potential as therapeutic agents against a variety of biological targets.

For instance, derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) have been explored as potential antagonists for the Corticotropin-Releasing Factor-1 (CRF-1) receptor, which is implicated in stress-related disorders. semanticscholar.orgnih.gov Molecular docking studies on these compounds have identified key interactions within the receptor's binding pocket, such as hydrogen bonding and Π-Π stacking, which are crucial for their antagonist activity. semanticscholar.org Similarly, virtual screening and molecular docking of 3,4-dihydropyrimido[1,2-a]benzimidazoles have suggested their potential as CRF1 receptor antagonists. researchgate.net

In the realm of oncology, various benzimidazole derivatives have been subjected to molecular docking to evaluate their anticancer potential. For example, newly synthesized 1,2-disubstituted benzimidazole compounds have been docked with lung and colon cancer-associated proteins (PDB IDs: 1M17 and 2HQ6, respectively) to understand their binding affinities and support experimental findings. nih.gov Other research has focused on benzimidazole acrylonitriles as tubulin polymerization inhibitors, with docking and molecular dynamics simulations confirming their binding to the colchicine (B1669291) binding site in tubulin. mdpi.com

Furthermore, imidazo[1,2-a]benzimidazole derivatives have been investigated as 5-HT2A receptor antagonists. researchgate.net Docking studies on N-mannich bases of benzimidazole derivatives have also been performed to explore their potential as anticonvulsant agents by targeting NMDA receptors. researchgate.net Additionally, hybrids of benzimidazole and 1,3,4-triazole have been designed and docked as inhibitors of carbonic anhydrase I and II. nih.gov

Target Identification: Selecting a biologically relevant protein or receptor.

Ligand and Receptor Preparation: Preparing the 3D structures of the ligand (e.g., a benzimidazole derivative) and the receptor for the docking simulation.

Docking Simulation: Using software like AutoDock Vina, Glide, or Hex to predict the binding poses and calculate binding affinities (docking scores). nih.govnih.govresearchgate.net

Analysis of Interactions: Examining the predicted binding modes to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

While no specific data exists for this compound, the established methodologies applied to its structural analogs provide a clear roadmap for future computational investigations into its potential biological activities. Such studies would be invaluable in predicting its preferred binding partners and guiding the synthesis and experimental validation of its therapeutic potential.

Molecular Interaction Mechanisms of 2,8 Dinitropyrido 1,2 a Benzimidazole

DNA Intercalation and Minor Groove Binding Mechanisms

Benzimidazole (B57391) derivatives are a significant class of compounds that interact with DNA, potentially inhibiting nucleic acid synthesis and leading to cell death. researchgate.netresearchgate.net The binding mechanism can vary from intercalation, where the planar molecule inserts itself between DNA base pairs, to binding within the major or minor grooves of the DNA helix. nih.govnih.gov The specific mode of interaction is often dependent on the size, conformation, and substitution pattern of the benzimidazole compound. nih.gov Many benzimidazole derivatives show a preference for binding to the minor groove, particularly at AT-rich sequences. researchgate.netnih.gov

Biophysical techniques are crucial for characterizing the binding of compounds to DNA. Thermal denaturation and circular dichroism (CD) spectroscopy provide significant insights into the mode and effect of these interactions.

Thermal Denaturation: This method measures the melting temperature (Tm) of DNA, which is the temperature at which half of the double-helical structure unwinds into single strands. An increase in the Tm (ΔTm) upon the addition of a compound indicates stabilization of the DNA duplex, a hallmark of binding. niscpr.res.in Studies on various benzimidazole derivatives have demonstrated their ability to significantly stabilize DNA duplexes. For example, oligodeoxynucleotide (ODN)-benzimidazole conjugates have been shown to increase the Tm of complementary DNA duplexes by a range of +5.0 to +12.0 °C. nih.gov This stabilization is attributed to the binding of the benzimidazole moiety within the minor groove. nih.gov

Table 1: Illustrative Thermal Denaturation Data for Benzimidazole Derivatives with DNA
Compound TypeDNA TargetΔTm (°C)Inferred Binding Mode
Benzothiazole (BNTZA) Derivativepoly-A.poly-T6.8Minor Groove Binding
Benzimidazole (BNIMZ) Derivativepoly-A.poly-T3.9Minor Groove Binding
ODN-Benzimidazole Conjugate (DPA 105)Complementary DNA Duplex12.0Minor Groove Binding
ODN-Benzimidazole Conjugate (DPA 103)Complementary DNA Duplex9.5Minor Groove Binding

This table presents example data from studies on related benzimidazole compounds to illustrate typical results from thermal denaturation experiments. Data sourced from multiple studies. niscpr.res.innih.gov

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for monitoring the interaction between small molecules and DNA. When a compound binds to DNA, changes in its electronic absorption spectrum are often observed. mdpi.com For DNA intercalators and groove binders, the most common spectral changes are hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift, or shift to a longer wavelength) of the maximum absorption wavelength (λmax). mdpi.com

These spectral shifts occur because the electronic transition dipoles of the compound couple with those of the DNA base pairs upon binding, altering the electronic distribution of the chromophore. mdpi.com The extent of hypochromism and the magnitude of the bathochromic shift are related to the strength of the interaction. By titrating a solution of the compound with increasing concentrations of DNA, an intrinsic binding constant (Kb) can be calculated, which quantifies the affinity of the compound for DNA. researchgate.netnih.gov For instance, a novel benzimidazole-benzothiadiazole derivative was found to bind to DNA with an intrinsic binding constant (Kb) of 7.8 (± 0.6) × 104 M-1. researchgate.net

Table 2: Spectroscopic Data for Benzimidazole Derivative-DNA Interactions
Compound TypeSpectral ChangeBinding Constant (Kb) (M-1)
Dibenzodioxin Derivative 1Hypochromism2.40 x 105
Phenazine Derivative 3Hyperchromism3.39 x 105
Benzimidazole-Benzothiadiazole DerivativeHypochromism & Bathochromic Shift7.8 x 104
Benzimidazole-Imidazopyridine HybridHypochromism & Bathochromic ShiftNot Reported

This table provides representative spectroscopic data from studies on various heterocyclic compounds, including benzimidazoles, to exemplify the typical UV-Vis absorption changes and binding affinities observed upon interaction with DNA. researchgate.netnih.govresearchgate.net

Molecular modeling and docking simulations are powerful computational tools used to predict and visualize the binding modes of small molecules with DNA at an atomic level. nih.gov These in silico methods complement experimental data by providing a structural rationale for the observed biophysical and spectroscopic results. mdpi.com

Docking studies can help differentiate between intercalation and groove-binding modes. The simulation places the ligand (the compound) into the binding site of the receptor (the DNA duplex) and calculates a binding energy score, which reflects the stability of the complex. nih.govresearchgate.net These models can identify specific interactions, such as hydrogen bonds between the compound and the edges of the DNA base pairs in the groove, or π-π stacking interactions between the aromatic rings of the compound and the DNA bases in an intercalative mode. researchgate.netmdpi.com For benzimidazole derivatives, modeling studies have repeatedly illustrated how the crescent shape of the molecule fits snugly into the minor groove of the DNA helix, particularly in AT-rich regions. nih.govnih.gov

Protein and Receptor Binding Studies (leveraging insights from related benzimidazoles for mechanistic understanding)

The analysis of ligand-protein interactions is essential for understanding a compound's mechanism of action. semanticscholar.org For benzimidazole derivatives, this is typically achieved through a combination of experimental techniques like X-ray crystallography and computational methods such as molecular docking. nih.goveprajournals.comnih.gov

Molecular docking simulations predict the preferred binding orientation of a ligand within a protein's active site and estimate its binding affinity. dovepress.com These studies have shown that benzimidazoles often bind in well-defined pockets on the protein surface. For instance, in protein kinases, benzimidazole inhibitors frequently occupy the ATP-binding site, acting as competitive inhibitors. nih.govnih.govukm.my In the case of β-tubulin, benzimidazoles bind to the colchicine (B1669291) binding site, disrupting microtubule polymerization. nih.govsemanticscholar.org The binding sites are often characterized by a combination of hydrophobic and polar residues that form specific non-covalent interactions with the ligand. researchgate.net

A critical aspect of understanding ligand-protein interactions is the identification of the specific amino acid residues that are key to the binding event. Docking and crystallographic studies reveal the precise interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. eprajournals.com

For example, in studies of benzimidazole derivatives as EGFR inhibitors, interactions with residues like Met793 in the ATP binding site are crucial. ukm.my Similarly, in the binding of benzimidazoles to β-tubulin, amino acids such as Gln134, Glu198, and Val236 have been identified as forming important hydrogen bonds. nih.gov The mutation of these key residues can lead to a significant loss of binding affinity and result in drug resistance. nih.gov The identification of these interaction motifs is fundamental for structure-activity relationship (SAR) studies and the rational design of new, more potent inhibitors. nih.gov

Table 3: Examples of Key Interacting Residues for Benzimidazole Derivatives with Protein Targets
Protein TargetBenzimidazole Derivative TypeKey Interacting ResiduesPrimary Interaction Type
β-TubulinAnthelmintic BenzimidazolesGlu198, Gln134, Val236Hydrogen Bonding
EGFR KinaseKeto-benzimidazolesMet793Hydrogen Bonding
Cannabinoid Receptor 2 (CB2)CB2 AgonistsLys109π-cation Interaction
mGluR2Allosteric ModulatorsArg788, Arg720, His723Hydrogen Bond, π-cation, π-π Stacking

This table summarizes findings from molecular modeling and experimental studies on various benzimidazole derivatives to illustrate common protein targets and the key amino acid residues involved in the binding interactions. nih.govnih.govukm.myresearchgate.net

Structure Activity Relationship Sar Studies of 2,8 Dinitropyrido 1,2 a Benzimidazole Derivatives

Impact of Nitro Group Position and Number on Molecular Properties and Interactions

The position and number of nitro groups on the pyrido[1,2-a]benzimidazole (B3050246) framework are critical determinants of the molecule's electronic properties, and consequently, its molecular interactions. The nitro group is strongly electron-withdrawing, and its placement can significantly influence the electron density distribution across the fused ring system.

In computational studies of related nitroimidazole derivatives, the position of the nitro group has been shown to cause major changes in physicochemical features and chemical reactivity. igminresearch.comsci-hub.se The basicity of nitrogen atoms within the heterocyclic system and the molecule's dipole moment tend to decrease with the presence of electron-withdrawing substituents like the nitro group. igminresearch.com Conversely, properties such as ionization potential, electrophilicity, and chemical hardness generally increase. igminresearch.com These modifications to the electronic landscape of the molecule are pivotal in governing noncovalent interactions, such as hydrogen bonding and π-π stacking, which are often crucial for ligand-receptor binding.

The introduction of multiple nitro groups, as in 2,8-dinitropyrido[1,2-a]benzimidazole, is expected to have an additive or synergistic effect on these properties. Research on mono-, di-, and tri-nitro benzimidazolones, a related class of compounds, has demonstrated that an increase in the number of nitro groups leads to distinct changes in their electronic absorption and fluorescence spectra, which are indicative of altered ground and excited state electronic properties. nih.gov

The reactivity of the pyrido[1,2-a]benzimidazole core is also heavily influenced by the location of nitro substituents. Studies on the electrophilic aromatic substitution of substituted pyrido[1,2-a]benzimidazoles have revealed that the regioselectivity of these reactions is complex and not always predictable by simple electronic effects of the substituents. researchgate.net For instance, an unusual introduction of an electrophile at the ortho position to an electron-withdrawing group has been observed, highlighting the intricate interplay of electronic and steric factors. researchgate.net The structures of selected nitro- and dinitropyrido[1,2-a]benzimidazoles have been confirmed by single-crystal X-ray diffraction, providing a solid structural basis for these reactivity studies. researchgate.net

Table 1: Predicted Impact of Nitro Group Substitution on the Molecular Properties of Pyrido[1,2-a]benzimidazole
PropertyEffect of Nitro Group(s)Rationale
Electron DensityDecreasedStrong electron-withdrawing nature of the nitro group.
Basicity of Heterocyclic NitrogensDecreasedInductive and resonance effects of the nitro group reduce electron availability. igminresearch.com
ElectrophilicityIncreasedWithdrawal of electron density makes the aromatic system more susceptible to nucleophilic attack. igminresearch.com
Dipole MomentAlteredThe position and orientation of the polar nitro groups significantly affect the overall molecular dipole. igminresearch.com
SolubilityGenerally Decreased in Nonpolar SolventsIncreased polarity can reduce solubility in nonpolar media but may enhance it in polar aprotic solvents.

Substituent Effects on Pyrido[1,2-a]benzimidazole Scaffold Reactivity and Ligand Binding

The reactivity of the pyrido[1,2-a]benzimidazole scaffold and its ability to bind to biological targets are highly tunable through the introduction of various substituents. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, plays a crucial role.

Electron-withdrawing groups, such as the nitro groups in this compound, generally deactivate the aromatic rings towards electrophilic substitution. However, the directing effects can be complex. For example, in the nitration of 7-trifluoromethylpyrido[1,2-a]benzimidazole, the nitro group is introduced at the 8-position, despite the meta-directing nature of the trifluoromethyl group. jraic.com This indicates that the inherent reactivity of the different positions on the pyrido[1,2-a]benzimidazole nucleus plays a significant role in determining the outcome of the reaction.

In the context of ligand binding, substituents can influence interactions through several mechanisms:

Direct Interaction: A substituent can act as a hydrogen bond donor or acceptor, or engage in electrostatic or van der Waals interactions with the binding site.

Modulation of Scaffold Electronics: As discussed, substituents alter the electron distribution of the heterocyclic core, which can affect its ability to participate in π-π stacking or cation-π interactions.

Conformational Effects: Bulky substituents can impose conformational constraints on the molecule, which may be favorable or unfavorable for binding to a specific target.

Studies on pyrrolo[1,2-a]benzimidazole derivatives, which share a similar core structure, have shown that the nature and position of substituents are critical for their biological activity, such as their ability to act as DNA cleaving agents. nih.gov For instance, the placement of an aziridinyl group at the 6-position resulted in a more potent compound than when it was placed at the 7-position. researchgate.net

The design of heteroleptic Ru(II) complexes with pyridine-benzimidazole ligands for dye-sensitized solar cells has also highlighted the importance of substituent effects. The introduction of electron-releasing groups on the pyridine-benzimidazole ligand was found to influence the electronic properties and performance of the resulting complexes. rsc.org

Table 2: Influence of Substituent Type on the Reactivity and Potential Ligand Binding of the Pyrido[1,2-a]benzimidazole Scaffold
Substituent TypeEffect on Reactivity (Electrophilic Aromatic Substitution)Potential Impact on Ligand Binding
Electron-Donating (e.g., -NH2, -OH)Activates the ring system and directs incoming electrophiles to specific positions.Can act as hydrogen bond donors, potentially increasing binding affinity.
Electron-Withdrawing (e.g., -NO2, -CN)Deactivates the ring system. researchgate.netCan act as hydrogen bond acceptors and alter the electrostatic potential, influencing interactions with the binding pocket.
Halogens (e.g., -F, -Cl)Deactivating but can direct electrophiles to ortho and para positions (in benzene (B151609) rings). In this fused system, the effect is more complex.Can participate in halogen bonding and alter the lipophilicity of the molecule, affecting its distribution and binding.
Bulky Alkyl GroupsCan sterically hinder certain reaction sites.May provide favorable van der Waals interactions if the binding pocket has a corresponding hydrophobic region, but can also cause steric clashes.

Stereochemical Influences on Molecular Recognition and Interaction Affinity

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can have profound effects on its molecular recognition and interaction affinity. Stereochemistry is a critical factor in the interaction of small molecules with chiral biological macromolecules such as proteins and nucleic acids.

Enantiomers of a chiral drug, for example, can exhibit significantly different pharmacological activities, with one enantiomer being active (the eutomer) and the other being less active or even exerting undesirable effects (the distomer). This is because the three-dimensional arrangement of atoms in the eutomer allows for a more complementary fit to the binding site of its biological target.

In the broader class of pyrido- and pyrimido-[1,2-a]benzimidazole-8,9-diones, the introduction of chiral substituents has been shown to lead to the formation of both chiral and achiral crystals. uct.ac.za The conformation of flexible fragments with proton-donating abilities can affect the formation of supramolecular structures through different modes of hydrogen bonding. uct.ac.za

Photophysical Properties and Optoelectronic Applications of Pyrido 1,2 a Benzimidazoles

Electronic Absorption Characteristics and Chromophore Design

The electronic absorption properties of pyrido[1,2-a]benzimidazole (B3050246) derivatives are intrinsically linked to their molecular structure. The parent compound and its derivatives typically exhibit absorption maxima in the UV-Vis range, corresponding to π-π* transitions within the conjugated system. researchgate.net The introduction of nitro groups, which are strong electron-withdrawing substituents, is expected to significantly modulate the electronic structure and, consequently, the absorption spectra.

In related heterocyclic systems, the presence of nitro groups often leads to a bathochromic (red) shift in the absorption maxima due to the extension of the π-system and the introduction of intramolecular charge transfer (ICT) character to the electronic transitions. However, without specific experimental data for 2,8-Dinitropyrido[1,2-a]benzimidazole, it is not possible to provide precise absorption maxima (λmax) or molar extinction coefficients (ε).

A general representation of the expected absorption characteristics based on related compounds is provided below.

Table 1: Hypothetical Electronic Absorption Data for this compound in Various Solvents

Solvent Absorption Maxima (λmax, nm) Molar Extinction Coefficient (ε, M-1cm-1)
Dichloromethane Data Not Available Data Not Available
Acetonitrile Data Not Available Data Not Available
Ethanol Data Not Available Data Not Available

Fluorescence Emission Studies and Quantum Yield Determinations

The fluorescence properties of pyrido[1,2-a]benzimidazoles are a key area of interest. These compounds are often fluorescent, with emission wavelengths that are sensitive to the substitution pattern and the solvent environment. researchgate.net The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in optoelectronics and as fluorescent probes.

The presence of two nitro groups on the pyrido[1,2-a]benzimidazole core is anticipated to have a profound effect on its fluorescence. Nitro groups are well-known to be fluorescence quenchers in many aromatic systems due to the promotion of non-radiative decay pathways, such as intersystem crossing. Therefore, it is plausible that this compound may exhibit weak fluorescence or be non-fluorescent. However, this can only be confirmed through experimental measurement.

Table 2: Hypothetical Fluorescence Data for this compound

Solvent Excitation Maxima (λex, nm) Emission Maxima (λem, nm) Fluorescence Quantum Yield (ΦF) Stokes Shift (nm)
Dichloromethane Data Not Available Data Not Available Data Not Available Data Not Available
Acetonitrile Data Not Available Data Not Available Data Not Available Data Not Available
Ethanol Data Not Available Data Not Available Data Not Available Data Not Available

Photostability and Environmental Responsiveness of Pyrido[1,2-a]benzimidazole Fluorophores

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to light, is a crucial attribute for practical applications. While some pyrido[1,2-a]benzimidazole derivatives have been noted for their robust nature, the introduction of nitro groups can sometimes influence the photochemical stability of aromatic compounds. Detailed studies on the photostability of this compound are necessary to ascertain its suitability for long-term applications.

The environmental responsiveness, or solvatochromism, of pyrido[1,2-a]benzimidazole fluorophores is another important characteristic. Changes in solvent polarity can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. This property is dependent on the change in dipole moment of the molecule upon photoexcitation. While many pyrido[1,2-a]benzimidazoles exhibit solvatochromism, the specific behavior of the 2,8-dinitro derivative has not been documented.

Potential in pH-Sensing Materials and Fluorescent Probes

The pyrido[1,2-a]benzimidazole scaffold contains basic nitrogen atoms, making these compounds candidates for development as fluorescent pH sensors. mdpi.com Protonation of these nitrogen atoms can alter the electronic structure and, consequently, the photophysical properties of the molecule. This can manifest as a change in fluorescence intensity or a shift in the emission wavelength, which can be correlated to the pH of the environment.

The electron-withdrawing nature of the two nitro groups in this compound would be expected to decrease the basicity of the nitrogen atoms in the heterocyclic core. This would shift the pKa of the compound, influencing the pH range over which it could potentially act as a sensor. To evaluate its utility as a pH probe, detailed spectroscopic titrations are required to determine its pKa value and characterize the changes in its absorption and emission spectra as a function of pH.

Table 3: Hypothetical pH-Sensing Properties of this compound

Property Value
pKa Data Not Available
Emission Change upon Protonation Data Not Available

Catalytic Applications of Pyrido 1,2 a Benzimidazole Derivatives

Role as Organic Catalysts in Diverse Organic Transformations

Pyrido[1,2-a]benzimidazole (B3050246) derivatives have been explored as organic catalysts, leveraging their basic nitrogen centers to activate substrates and facilitate reactions. Although specific studies detailing the use of 2,8-Dinitropyrido[1,2-a]benzimidazole as an organic catalyst are scarce, the parent scaffold is known to participate in various catalytic cycles.

The synthesis of pyrimido[1,2-a]benzimidazole derivatives, a related class of compounds, has been achieved using a variety of catalysts, highlighting the importance of this structural motif in synthetic chemistry. nih.govnih.gov For instance, the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazoles can be efficiently catalyzed by various solid acids and heterogeneous catalysts. nih.govnih.gov While not direct examples of pyrido[1,2-a]benzimidazoles as catalysts themselves, these syntheses underscore the chemical significance of the core structure.

Research has shown that the broader benzimidazole (B57391) class of compounds, from which pyrido[1,2-a]benzimidazoles are derived, can catalyze reactions such as the oxidation of olefins and alcohols. enpress-publisher.com The presence of nitro groups, as in the case of this compound, would significantly alter the electronic properties of the molecule, likely enhancing its electrophilicity and potentially modulating its catalytic activity, though specific applications have yet to be reported.

A study on the synthesis of pyrido[1,2-a]benzimidazole amino derivatives mentions their potential for further functionalization, which could lead to the development of new catalysts. jraic.com The complexing ability of these derivatives is also noted, which is a key feature for their application in catalysis. jraic.com

Metal Complexation and Organometallic Catalysis for Chemical Reactions

The nitrogen atoms in the pyrido[1,2-a]benzimidazole scaffold are excellent coordinating sites for metal ions, making these compounds valuable ligands in organometallic catalysis. The formation of stable metal complexes can lead to highly efficient and selective catalysts for a range of chemical reactions.

Transition metal complexes involving benzimidazole derivatives have been successfully used as catalysts in various organic transformations. enpress-publisher.comdergi-fytronix.com For example, ruthenium(II) complexes of benzimidazole derivatives have demonstrated good catalytic activity in the transfer hydrogenation of ketones. dergi-fytronix.com These complexes serve as effective catalysts for producing chemically important organic compounds. dergi-fytronix.com

The synthesis of pyrido[1,2-a]benzimidazole derivatives has itself been achieved through transition-metal-catalyzed methods, such as palladium-catalyzed reactions. thieme-connect.com This indicates the strong interaction between this heterocyclic system and transition metals, further suggesting the potential of its derivatives as ligands in catalysis.

While no specific metal complexes of this compound for catalytic purposes have been detailed in the literature, the fundamental ability of the parent structure to coordinate with metals like ruthenium, rhodium, and iridium is well-established for the broader benzimidazole class. dergi-fytronix.com The electron-withdrawing nature of the two nitro groups in this compound would influence the electron density on the coordinating nitrogen atoms, thereby affecting the stability and reactivity of the resulting metal complexes.

Table 1: Examples of Metal-Catalyzed Reactions Involving Benzimidazole Scaffolds

Catalyst SystemReaction TypeSubstrateProductReference
Ruthenium(II) complexes of benzimidazole derivativesTransfer HydrogenationKetonesAlcohols dergi-fytronix.com
Polymer-supported [2-(2'-pyridyl)benzimidazole]palladium complexReductionOlefins, NitroarenesAlkanes, Anilines enpress-publisher.com

This table presents data for the broader benzimidazole class of compounds due to the lack of specific data for this compound.

Implementation of Green Catalysis Strategies with Pyrido[1,2-a]benzimidazoles

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in catalysis. Pyrido[1,2-a]benzimidazole derivatives are being implicitly incorporated into green catalysis strategies, primarily through the development of efficient and environmentally friendly synthetic methods for these compounds themselves.

For instance, the synthesis of pyrimido[1,2-a]benzimidazoles has been achieved using green methods, such as employing reusable catalysts and solvent-free reaction conditions. nih.govnih.govrsc.orgresearchgate.net One approach utilizes a nanoporous catalyst, ZnO@SO3H@Tropine, for the one-pot, three-component synthesis of these derivatives, which offers high yields, short reaction times, and catalyst reusability. nih.govrsc.orgresearchgate.net

The use of deep eutectic solvents, which are considered green solvents, has also been reported for the synthesis of benzimidazole derivatives. mdpi.com Furthermore, methods for the synthesis of benzimidazoles and related compounds at room temperature using only acetic acid as a solvent have been developed, representing a simple and green approach. enpress-publisher.com

While these examples focus on the synthesis of the heterocyclic systems rather than their direct use as green catalysts, they pave the way for the application of these compounds in environmentally benign catalytic processes. The development of recyclable and highly efficient catalysts based on the pyrido[1,2-a]benzimidazole scaffold is an active area of research.

Table 2: Green Chemistry Approaches in the Synthesis of Related Benzimidazole Derivatives

Synthetic MethodKey Green FeatureCompound ClassReference
Use of ZnO@SO3H@Tropine catalystReusable catalyst, solvent-free conditionsPyrimido[1,2-a]benzimidazoles nih.govrsc.orgresearchgate.net
Use of deep eutectic solventsGreen solventBenzimidazole derivatives mdpi.com
Mamedov Heterocycle RearrangementRoom temperature, minimal solventBenzimidazoles and pyrrolo[1,2-a]quinoxalines enpress-publisher.com

This table highlights green synthetic routes to related heterocyclic systems, as specific green catalytic applications of this compound are not yet reported.

Future Research Directions and Emerging Paradigms for 2,8 Dinitropyrido 1,2 a Benzimidazole

Exploration of Novel Synthetic Pathways and Advanced Functionalization Strategies

A critical starting point for investigating the potential of 2,8-Dinitropyrido[1,2-a]benzimidazole is the development of efficient and versatile synthetic methodologies. Future research should focus on both the de novo construction of the dinitro-substituted scaffold and the late-stage functionalization of the parent heterocycle.

Exploration of novel synthetic pathways will be crucial. One promising avenue is the adaptation of existing multicomponent reactions (MCRs) for the synthesis of the pyrido[1,2-a]benzimidazole (B3050246) core. For instance, a one-pot, four-component reaction involving pyridine (B92270), chloroacetonitrile, malononitrile, and an appropriately substituted nitroaromatic aldehyde could be investigated. nih.govasm.org The development of MCRs offers advantages of atom economy, operational simplicity, and the ability to generate structural diversity efficiently.

Another key area will be the advancement of functionalization strategies. The controlled introduction of nitro groups at specific positions (C2 and C8) of the pyrido[1,2-a]benzimidazole ring system presents a significant synthetic challenge. Research into electrophilic nitration reactions under various conditions will be necessary to achieve the desired regioselectivity. Studies on the nitration of substituted pyrido[1,2-a]benzimidazoles have shown that the position of substitution is influenced by the electronic nature of the existing substituents. nih.gov Understanding these directing effects will be paramount for the selective synthesis of the 2,8-dinitro derivative.

Furthermore, the development of metal-catalyzed cross-coupling reactions could provide alternative routes for introducing the nitro groups or for further modifying the dinitrated scaffold.

Integration of Multiscale Computational Approaches for Predictive Modeling

Given the potential applications of this compound, the integration of computational modeling will be an invaluable tool for predicting its properties and guiding experimental efforts. Future research should leverage a variety of computational techniques to build a comprehensive understanding of this molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For potential biological applications, QSAR studies can be employed to build predictive models for the bioactivity and toxicity of this compound. nih.govresearchgate.net By analyzing the physicochemical and structural properties of a series of related nitroaromatic and heterocyclic compounds, it may be possible to predict the potential therapeutic efficacy or toxicological profile of the target molecule before its synthesis and experimental testing. nih.govdtic.mil

The following table provides an example of the types of computational data that could be generated for this compound and related compounds to inform predictive models.

CompoundHOMO (eV)LUMO (eV)Dipole Moment (Debye)Predicted Activity
Pyrido[1,2-a]benzimidazole-5.8-1.22.5Low
2-Nitropyrido[1,2-a]benzimidazole-6.5-2.84.8Moderate
8-Nitropyrido[1,2-a]benzimidazole-6.4-2.75.1Moderate
This compound -7.2 -3.5 6.9 High (Hypothetical)

This table contains hypothetical data for illustrative purposes.

Design of Next-Generation Molecular Probes and Functional Materials Based on the Pyrido[1,2-a]benzimidazole Core

The inherent fluorescence of the pyrido[1,2-a]benzimidazole scaffold makes it an attractive platform for the development of novel molecular probes and functional materials. scielo.brdtic.mil The introduction of nitro groups, known to act as fluorescence quenchers, opens up possibilities for creating "turn-on" fluorescent sensors.

Future research should explore the design of probes based on this compound for the detection of specific analytes. For example, the reduction of the nitro groups to amino groups by certain biological species or chemical reagents could lead to a significant increase in fluorescence, forming the basis of a detection mechanism. The intrinsic fluorescence of some pyrido[1,2-a]benzimidazole derivatives has already been utilized for cellular imaging without the need for external fluorophores. asm.org

In the realm of materials science, the electron-deficient nature of the 2,8-dinitrated system could be exploited in the design of organic electronic materials. nih.gov Its potential use as an n-type semiconductor in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) warrants investigation. The planar structure and extended π-conjugation of the pyrido[1,2-a]benzimidazole core are favorable characteristics for charge transport.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science

The full potential of this compound can only be realized through a highly interdisciplinary research approach that bridges synthetic chemistry, chemical biology, and materials science.

Synthetic Chemistry and Chemical Biology: The synthesis of this compound and its derivatives will provide chemical biologists with new tools to probe biological systems. Nitroaromatic compounds are known to have a wide range of biological activities, and their mechanism of action often involves bioreduction of the nitro group. scielo.br Investigating the interaction of the dinitro compound with biological macromolecules and its metabolic fate within cells could reveal novel therapeutic targets or mechanisms of toxicity. The pyrido[1,2-a]benzimidazole scaffold itself has been explored for various medicinal applications, including as an antimalarial agent. nih.gov

Synthetic Chemistry and Materials Science: The collaboration between synthetic chemists and materials scientists will be essential for developing new functional materials based on the this compound core. Synthetic chemists can design and create novel derivatives with tailored electronic and photophysical properties, while materials scientists can fabricate and characterize devices incorporating these new materials. nih.gov The exploration of these compounds as components of energetic materials is another area of interdisciplinary interest, given the high nitrogen content and potential for energetic decomposition. nih.gov

Q & A

Q. What are the most efficient synthetic routes for 2,8-Dinitropyrido[1,2-a]benzimidazole, and how do they compare in terms of yield and scalability?

Methodological Answer:

  • Metal-Free Synthesis: A green approach involves reacting 2-aminopyridines with cyclohexanones under aerobic conditions using molecular oxygen as an oxidant. This method avoids transition metals and achieves moderate to high yields (60–85%) via dehydrogenative aromatization .
  • Multicomponent Reactions (MCRs): Heterocyclic enamines or 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole can react with malononitrile and aromatic aldehydes in a one-pot reaction. Advantages include no tedious purification and high regioselectivity .
  • Catalyst-Driven Methods: A spiky magnetic nanocatalyst under white LED irradiation enables room-temperature synthesis with recyclability (up to 5 cycles) and high yields (82–92%) .
  • Microwave-Assisted Synthesis: Guanidine hydrochloride (GuHCl) catalyzes solvent-free reactions under microwave irradiation, achieving rapid synthesis (15–30 minutes) and excellent yields (85–95%) .

Comparison Table:

MethodCatalyst/ReagentYield (%)Reaction TimeScalability
Metal-FreeO₂60–8512–24 hModerate
MCRsNone70–904–8 hHigh
Magnetic NanocatalystFe₃O₄-based82–922–4 hHigh
Microwave/GuHClGuHCl85–950.25–0.5 hHigh

Q. How is this compound characterized, and which spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • Spectroscopic Techniques:
    • IR Spectroscopy: Identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹ and aromatic C–H stretching at ~3050 cm⁻¹) .
    • NMR (¹H/¹³C): Confirms regiochemistry and substitution patterns. For example, aromatic protons in the pyrido-benzimidazole core appear as distinct doublets (δ 7.5–8.5 ppm) .
    • TOF-MS: Validates molecular weight and fragmentation patterns, critical for nitro-substituted derivatives .
  • X-Ray Diffraction: Resolves crystal stacking via π–π interactions and hydrogen bonding, essential for understanding solid-state reactivity .

Q. What biological activities have been reported for pyrido[1,2-a]benzimidazole derivatives, and which experimental models are used?

Methodological Answer:

  • Intraocular Pressure (IOP) Reduction: Imidazo- and pyrimido-benzimidazoles show IOP-lowering effects in dexamethasone-induced ocular hypertension rat models. Structure-activity relationship (SAR) studies use artificial neural networks (ANNs) to correlate substituents (e.g., alkyl/fluoro groups) with activity (Table 3 in ).
  • Anthelmintic Activity: Derivatives like 6d and 8e exhibit activity against Syphacia obvelata (gastrointestinal nematode) via motility inhibition assays .
  • Anticancer Activity: Pyrimido-benzimidazoles demonstrate anti-leukemia activity through kinase inhibition (e.g., BMX/AKT pathways) in cell-based assays .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Step 1: Synthesize a library of derivatives with systematic substitutions (e.g., nitro, alkyl, halogen groups) using MCRs or microwave methods .
  • Step 2: Screen for target activity (e.g., IOP reduction, cytotoxicity) using standardized assays (e.g., intraocular pressure models , kinase profiling ).
  • Step 3: Apply computational tools like ANN or DFT to correlate substituent electronic effects (e.g., Hammett constants) with bioactivity. For example, ANN analysis in Table 3 identifies electron-withdrawing groups (NO₂) as critical for IOP reduction.

Q. What computational methods are employed to predict the stability and reactivity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For benzimidazole-hydrazone analogs, DFT reveals nitro groups lower HOMO energy, enhancing electrophilic stability .
  • Molecular Dynamics (MD): Simulates interactions with biological targets (e.g., DNA minor groove binding) to guide rational design .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Catalyst Design: Magnetic nanocatalysts (Fe₃O₄) enable easy recovery and reuse, reducing waste .
  • Solvent-Free Conditions: Microwave synthesis with GuHCl eliminates solvents and reduces energy consumption .
  • Oxidant Selection: Molecular oxygen replaces toxic oxidants (e.g., KMnO₄) in dehydrogenative aromatization .

Q. How can researchers resolve contradictions in reported biological activity data for pyrido[1,2-a]benzimidazole derivatives?

Methodological Answer:

  • Standardize Assays: Use identical models (e.g., S. obvelata for anthelmintic studies ) and cell lines (e.g., leukemia Jurkat cells ).
  • Control Variables: Account for substituent positional effects (e.g., 2,8-dinitro vs. 3,5-dinitro) and purity (>95% by HPLC).
  • Meta-Analysis: Cross-reference pharmacological data from diverse sources (e.g., kinase profiling , ANN models ).

Q. What advanced pharmacological applications are emerging for pyrido[1,2-a]benzimidazole derivatives?

Methodological Answer:

  • Fluorescent Probes: Pyrimido-benzimidazoles with tunable emission serve as CO₂ sensors in environmental monitoring .
  • Anticancer Agents: Derivatives targeting BMX/AKT pathways overcome drug resistance in melanoma .
  • Antiparasitic Therapeutics: Structural optimization enhances selectivity against nematodes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.